人参三醇

描述

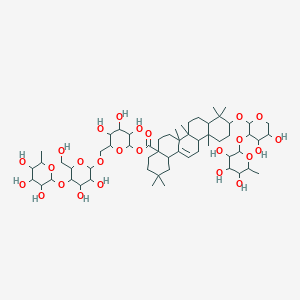

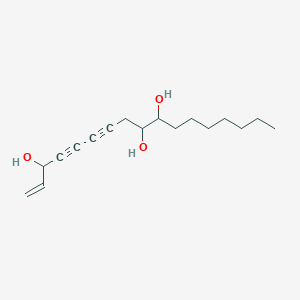

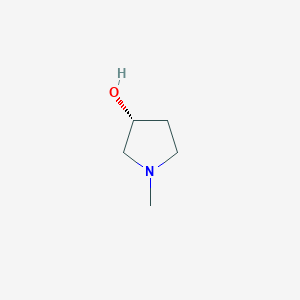

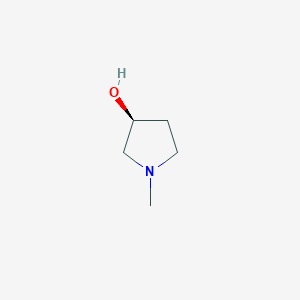

Panaxytriol is an unsaturated fatty alcohol found in ginseng . It’s recognized by its IUPAC name (3R,9R,10R)-Heptadec-1-ene-4,6-diyne-3,9,10-triol .

Synthesis Analysis

The total synthesis of Panaxytriol involves a unique strategy that includes enyne metathesis, which is capable of carrying out multiple bond formation in a tandem fashion. This is combined with a metallotropic [1,3]-shift .Molecular Structure Analysis

The molecular formula of Panaxytriol is C17H26O3 . The absolute configuration of Panaxytriol was determined as 3R,9R,10R .Chemical Reactions Analysis

Panaxytriol has been found to regulate the expression of Cytochrome P450 3A4 (CYP3A4), a crucial drug-metabolizing enzyme in the human body . This regulation is mainly achieved by activating the pregnancy X receptor (PXR). At high concentrations of Panaxytriol, the constitutive androstane receptor (CAR) is also involved in the upregulation of CYP3A4 .Physical And Chemical Properties Analysis

The average mass of Panaxytriol is 278.387 Da . More detailed physical and chemical properties might require specific experimental procedures for accurate determination.科学研究应用

抗肿瘤特性

人参三醇是韩国红参的成分,具有强大的抗肿瘤特性,可能是由于它诱导了第 2 阶段化学保护酶。这表明对癌症治疗具有重要意义 (Ng 等人,2008)。此外,发现人参三醇能抑制肿瘤细胞增殖并在各种肿瘤细胞系中诱导 G2/M 细胞周期停滞 (Kim 等人,2002)。

细胞毒性和细胞周期效应

人参三醇对肿瘤细胞表现出显着的细胞毒性和对 DNA 合成的抑制作用。它还会导致某些癌细胞系在 G2/M 期发生细胞周期停滞 (Kim 等人,2002)。人参三醇类似物的合成显示出比天然产物更高的细胞毒性,表明其在癌症治疗中具有开发潜力 (Yun 等人,2005)。

对细胞色素 P450 3A4 的影响

人参三醇通过孕烷 X 受体 (PXR)–CYP3A4 调节途径影响细胞色素 P450 3A4 (CYP3A4)。这种效应在 HepG2 细胞中观察到,可能具有药代动力学意义 (Wu 等人,2019)。

线粒体效应和 ATP 中断

人参三醇靶向某些癌细胞中的线粒体,破坏细胞能量平衡和呼吸。它导致 ATP 耗尽,从而导致其细胞毒性作用 (松永等人,1995)。

抑制小胶质细胞活化

人参三醇抑制脂多糖诱导的小胶质细胞活化,小胶质细胞是一种脑部炎症,可能对神经退行性疾病有益 (平松等人,2021)。

抗幽门螺杆菌活性

除了其抗肿瘤特性外,人参三醇已被发现能有效抑制幽门螺杆菌的生长,幽门螺杆菌是一种与某些胃病相关的细菌 (Bae 等人,2001)。

安全和危害

未来方向

Panaxytriol is one of the key active components in red ginseng and Shenmai injection. It has been found to have various physiological effects, and its impact on the regulation of CYP3A4 expression has been studied . Future research may focus on further understanding its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

heptadec-1-en-4,6-diyne-3,9,10-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIMTXDFGHNINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(CC#CC#CC(C=C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101007256 | |

| Record name | 1-Heptadecene-4,6-diyne-3,9,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Panaxytriol | |

CAS RN |

87005-03-6 | |

| Record name | Panaxytriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087005036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptadecene-4,6-diyne-3,9,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panaxytriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)